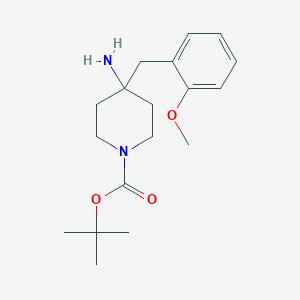

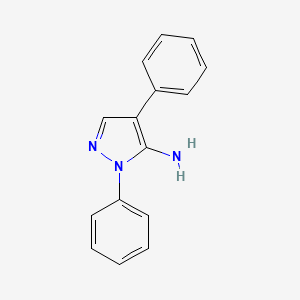

![molecular formula C15H15NO6 B3001526 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide CAS No. 477885-91-9](/img/structure/B3001526.png)

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide" is a Meldrum's acid derivative characterized by a 1,3-dioxane ring and a methoxybenzamide moiety. The structure of a related compound, 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, has been determined by X-ray crystallographic techniques, indicating that the 1,3-dioxane ring adopts a distorted envelope conformation and the crystal structure is stabilized by weak intermolecular C-H···O hydrogen bonds .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the synthesis of N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride and its analogs was achieved in multiple steps from carbon dioxide, with yields ranging from 29% to 56% . Another example is the preparation of N-(4-Ethylpyridinio)-4-alkoxybenzamidates, which exhibit liquid crystallinity when they have long alkoxyl groups . The compound of interest may be synthesized through similar multi-step organic reactions, possibly involving the condensation of Meldrum's acid with an appropriate amine and aldehyde.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was confirmed by various spectroscopic methods and X-ray analysis, highlighting the importance of an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization reactions . Similarly, the structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined by X-ray diffraction and DFT calculations, with a focus on the influence of intermolecular interactions on molecular geometry .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be complex. For instance, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a structurally similar compound, involves oxygen-inhibited enzymatic reduction leading to various cytotoxic products . Another example is the [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one, which proceeds with sequential regioselective ortho-C–H amidation and cyclization . These reactions demonstrate the potential for diverse chemical transformations involving benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can vary widely. For example, the mesomorphic properties of N-(4-Ethylpyridinio)-4-alkoxybenzamidates depend on the length of the alkoxyl groups . The toxicological evaluation of two N-alkyl benzamide umami flavor compounds revealed rapid oxidative metabolism and specific metabolic pathways, with no observed mutagenic or clastogenic effects in vitro . These studies provide insights into the metabolic stability and safety profiles of benzamide derivatives, which are important considerations for their potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Screening

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide derivatives have been investigated for their antimicrobial properties. The synthesized compounds have shown significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, indicating potential therapeutic intervention for the treatment of microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Molecular and Crystallographic Studies

The compound and its derivatives have been subject to molecular and crystallographic studies to understand their structure and reactivity. For instance, studies on the crystal structure of triethylammonium 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)(methylthio)methyl]-1,3-dimethylpyrimidine-2,4,6-trionate have provided insights into its molecular geometry, confirming the negative charge localization at the barbituric-acid ring in its enolate form (Al-Sheikh et al., 2008).

Role in Ring Opening Reactions

The compound's behavior in ring opening reactions has been explored, revealing its potential in yielding a variety of molecular structures. For example, the treatment with cyclic secondary amines has led to cyclization and the formation of stable compounds, opening up possibilities for its use in the synthesis of novel structures (Šafár̆ et al., 2000).

Interactions with Nucleophilic Reagents

Reactions of the methoxybenzylidene derivatives of the compound with nucleophilic reagents have been performed to prepare and characterize compounds suitable as structural blocks for the synthesis of various structures (Tetere et al., 2011).

Propiedades

IUPAC Name |

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c1-15(2)21-13(18)11(14(19)22-15)8-16-12(17)9-4-6-10(20-3)7-5-9/h4-8H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAONMCBNOFXCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC(=O)C2=CC=C(C=C2)OC)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

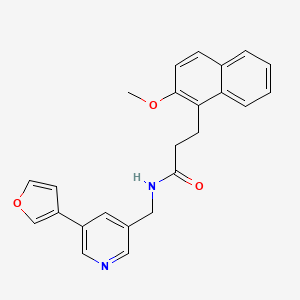

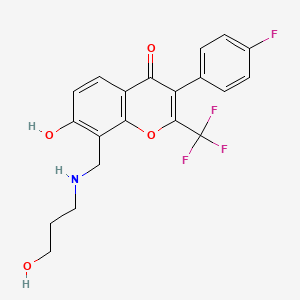

![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3001445.png)

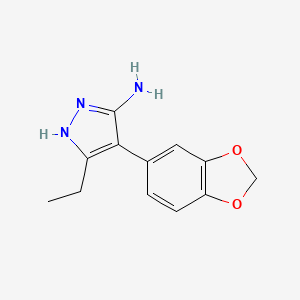

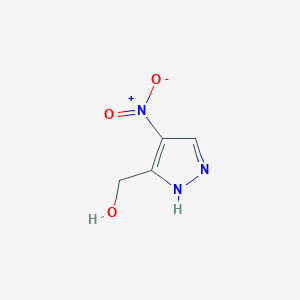

![4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3001450.png)

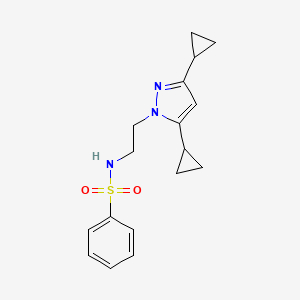

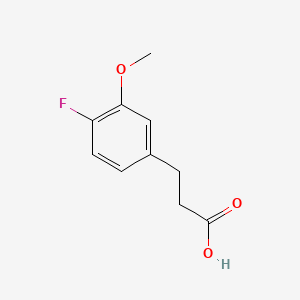

![[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B3001457.png)

![N-Cyclohexyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B3001462.png)

![methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate](/img/structure/B3001463.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B3001464.png)